molecular formula C23H23N3O4S B2661576 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203017-19-9

1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2661576
CAS RN: 1203017-19-9
M. Wt: 437.51
InChI Key: UZJDBFHAGUGQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated the synthesis of quino[1,2-c]quinazolines, utilizing intermediates that share structural similarities with the compound . These intermediates are employed in reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, leading to a variety of derivatives with potential biological applications (Phillips & Castle, 1980).
  • Another study focused on the acid cyclization of amino-substituted heterocycles, leading to the synthesis of pyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, which are structurally related to the compound of interest. These compounds are formed from reactions involving amino-substituted maleimides and thiophene-2-carboxylic acid derivatives (Zinchenko et al., 2009).

Biological Applications

  • A series of compounds similar in structure to the one mentioned, specifically flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, were synthesized and evaluated for their antiacetylcholinesterase activity. The study aimed to optimize the spacer length between pharmacophoric moieties, indicating potential therapeutic applications in inhibiting acetylcholinesterase (Vidaluc et al., 1995).

Antimicrobial Activity

  • Tetrahydroquinazoline derivatives of benzo[b]thiophene, structurally related to the compound in focus, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good to moderate activity against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Bhatt et al., 2015).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-29-19-10-8-17(14-20(19)30-2)25-23(28)24-16-7-9-18-15(13-16)5-3-11-26(18)22(27)21-6-4-12-31-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJDBFHAGUGQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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